ethyl 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a cyano group, and a hexahydroquinoline core.
Preparation Methods
The synthesis of ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the cyano group: This step often involves the use of N-bromosuccinimide (NBS) for bromination, followed by a nucleophilic substitution reaction.
Construction of the hexahydroquinoline core: This is typically done through a cyclization reaction.
Final coupling: The benzodioxole and hexahydroquinoline intermediates are coupled under specific conditions to form the final product.
Chemical Reactions Analysis
ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Coupling reactions: These are typically catalyzed by palladium or copper catalysts.
Scientific Research Applications
ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with cellular targets that regulate cell cycle and apoptosis. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating the activity of microtubules and tubulin .
Comparison with Similar Compounds
ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and share structural similarities with the benzodioxole moiety.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxic effects.
The uniqueness of ETHYL 2-[2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potent biological activity, making it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C30H31N3O5S |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
ethyl 2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H31N3O5S/c1-4-36-29(35)25-17-7-5-6-8-23(17)39-28(25)33-19-12-30(2,3)13-20(34)26(19)24(18(14-31)27(33)32)16-9-10-21-22(11-16)38-15-37-21/h9-11,24H,4-8,12-13,15,32H2,1-3H3 |
InChI Key |
MVYBBMPCHPAWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC6=C(C=C5)OCO6)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.